molecular formula C13H11NO4 B13028723 Ethyl 5-formyl-3-phenylisoxazole-4-carboxylate

Ethyl 5-formyl-3-phenylisoxazole-4-carboxylate

Cat. No.: B13028723
M. Wt: 245.23 g/mol
InChI Key: AFJXERDRVCNBDP-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-3-phenylisoxazole-4-carboxylate (CAS 2088729-63-7) is a chemical compound with the molecular formula C13H11NO4 and a molecular weight of 245.23 g/mol . It is a derivative of the 3-phenylisoxazole scaffold, a structure recognized in scientific literature for its diverse biological and pharmacological activities . Isoxazole derivatives have been extensively studied for their potential as anticonvulsant, antibacterial, antiasthmatic, and antifungal agents . Furthermore, related 5-phenylisoxazole-3-carboxylic acid derivatives have been investigated as potent non-purine inhibitors of xanthine oxidase, a key target in the treatment of hyperuricemia and gout . The presence of both an ester and a formyl group on the isoxazole core makes this compound a valuable and versatile building block in medicinal chemistry and pharmaceutical research. It can undergo various transformations and serve as a key intermediate for the synthesis of more complex molecules for biological screening . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

ethyl 5-formyl-3-phenyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C13H11NO4/c1-2-17-13(16)11-10(8-15)18-14-12(11)9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI Key

AFJXERDRVCNBDP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC=CC=C2)C=O

Origin of Product

United States

Preparation Methods

Cyclization and Formation of Isoxazole Core

The isoxazole ring is commonly constructed via 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes or through condensation reactions involving hydroxylamine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds.

  • A common approach starts with ethyl oxazole-4-carboxylate derivatives synthesized from ethyl isocyanoacetate and formic acid derivatives, involving carbonyldiimidazole activation in tetrahydrofuran (THF). This method achieves yields up to 84% and provides the oxazole ring system with an ethyl carboxylate group at position 4.

  • For the phenyl substitution at the 3-position, substituted alkynes or phenyl-containing precursors are used in the cycloaddition step to introduce the phenyl group directly onto the isoxazole ring.

Introduction of the Formyl Group at the 5-Position

Selective formylation at the 5-position of the isoxazole ring is a critical step. Several methods have been reported:

  • Oxidation of 5-methyl group to formyl: Starting from ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, the methyl group can be oxidized to the formyl group. A patent describes the synthesis of 3-phenyl-5-methylisoxazole-4-formyl chloride via acyl chloride formation using bis(trichloromethyl) carbonate in organic solvents at temperatures ranging from 20 to 150 °C for 1 to 6 hours. This reaction uses a molar ratio of substrate to bis(trichloromethyl) carbonate of approximately 1:0.34–0.5, with a catalyst present at 0.001–0.1 molar ratio.

  • Acetal intermediate route: In related heterocyclic systems, such as ethyl 5-(diethoxymethyl)-1-(pyridin-3-yl)-1,2,3-triazole-4-carboxylate, the formyl group is introduced via an acetal intermediate that is subsequently hydrolyzed under acidic conditions to yield the formyl derivative in quantitative yield. This strategy involves heating with hydrochloric acid and base neutralization steps, yielding high purity formylated compounds.

Esterification and Purification

The ethyl ester at the 4-position is typically introduced or retained throughout the synthesis. Esterification or transesterification reactions may be employed if necessary.

Purification is achieved through standard organic extraction, recrystallization, and chromatographic techniques. For example, purification of ethyl oxazole-4-carboxylate derivatives is performed by flash chromatography using ethyl acetate and heptane mixtures. Crystallization from solvents such as ethanol or mixtures like 2% acetic acid in toluene is used to obtain high-purity crystalline products.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyclization to isoxazole Ethyl isocyanoacetate, formic acid, carbonyldiimidazole in THF Room temp to reflux Overnight 84 Gas evolution observed during CDI addition
Formylation via acyl chloride Bis(trichloromethyl) carbonate, catalyst, organic solvent 20–150 °C 1–6 hours Not specified Molar ratio substrate:carbonate:catalyst = 1:0.34–0.5:0.001–0.1
Formylation via acetal hydrolysis Acid hydrolysis (HCl), base neutralization, extraction Reflux Minutes to hours 89–91 Quantitative conversion reported in related systems
Purification Flash chromatography, recrystallization Ambient Variable High Purity >99% achieved with recrystallization

Analytical and Structural Confirmation

  • Single-crystal X-ray diffraction studies have been utilized to confirm the molecular structure of related isoxazole carboxylates, ensuring the correct substitution pattern and stereochemistry.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) is routinely employed to verify the presence of the formyl proton (typically around δ 10 ppm) and the aromatic protons of the phenyl group, as well as the ethyl ester signals.

  • High-performance liquid chromatography (HPLC) confirms the purity of the final compounds, with reported purities exceeding 99.5% in some cases.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-formyl-3-phenylisoxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-formyl-3-phenylisoxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 5-formyl-3-phenylisoxazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the isoxazole ring can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

  • Substituents : Methyl group at 5-position.
  • Molecular Formula: C₁₃H₁₃NO₃.
  • Key Properties :
    • Exhibits a planar isoxazole ring with a dihedral angle of 4.94° between the phenyl and isoxazole rings .
    • Demonstrated antibacterial and antiasthmatic activities in pharmacological studies .
    • Synthesized via cyclocondensation reactions and characterized by single-crystal X-ray diffraction .
  • Comparison : The methyl group is electron-donating, enhancing stability but reducing electrophilicity compared to the formyl analog. This limits its utility in further functionalization.

Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate (Compound 53)

  • Substituents : Bromomethyl group at 5-position.
  • Molecular Formula: C₁₃H₁₂BrNO₃.
  • Key Properties :
    • Synthesized via bromination of the methyl analog using N-bromosuccinimide (NBS) and benzoyl peroxide .
    • The bromomethyl group enables nucleophilic substitution reactions, making it a precursor for introducing amines or other functional groups .
  • Comparison : The bromine atom increases molecular weight (285.15 g/mol) and reactivity, but the formyl group offers broader conjugation possibilities.

Ethyl 5-(trifluoromethyl)-3-phenylisoxazole-4-carboxylate

  • Substituents : Trifluoromethyl (CF₃) group at 5-position.
  • Molecular Formula: C₁₃H₁₀F₃NO₃.
  • Key Properties :
    • The CF₃ group is strongly electron-withdrawing, enhancing metabolic stability and lipophilicity .
    • Used in agrochemical and pharmaceutical research due to its resistance to enzymatic degradation .
  • Comparison : While the CF₃ group improves bioavailability, it lacks the aldehyde’s reactivity, limiting its use in dynamic covalent chemistry.

Ethyl 5-(4-fluoro-2-methylphenyl)isoxazole-3-carboxylate

  • Substituents : 4-Fluoro-2-methylphenyl group at 5-position.
  • Molecular Formula: C₁₃H₁₂FNO₃.
  • Key Properties :
    • The fluorine atom enhances electronegativity and membrane permeability .
    • Positional isomerism (ester at 3-position vs. 4-position) alters electronic distribution and binding affinity in biological targets .

Biological Activity

Ethyl 5-formyl-3-phenylisoxazole-4-carboxylate is a heterocyclic compound with significant biological activity, particularly in the realms of medicinal chemistry and biochemistry. This article delves into its structural characteristics, synthesis methods, and biological interactions, supported by relevant data tables and case studies.

Structural Characteristics

This compound has the molecular formula C13H11NO4C_{13}H_{11}NO_4 and a molecular weight of 245.23 g/mol. The compound features a five-membered isoxazole ring, which consists of three carbon atoms, one nitrogen atom, and one oxygen atom. Its structure includes an ethyl ester group, a formyl group, and a phenyl group, which contribute to its reactivity and biological interactions.

Key Structural Features:

  • Isoxazole Ring: Provides a platform for various chemical interactions.
  • Formyl Group: Capable of forming covalent bonds with nucleophilic sites on proteins.
  • Phenyl Group: Facilitates π-π interactions and enhances binding affinity to biological targets.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions using precursors such as alkynes and nitrile oxides. A common synthesis method includes:

  • Reaction Conditions:
    • Use of catalysts like copper (I) or ruthenium (II).
    • Elevated temperatures (around 80°C).
    • Solvents such as methanol for optimal yields.
  • Emerging Techniques:
    • Metal-free synthetic routes are being explored to enhance sustainability and reduce costs .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity through its role as a histone deacetylase (HDAC) inhibitor. HDACs are crucial in regulating gene expression related to cancer cell proliferation. The compound's ability to inhibit these enzymes can potentially lead to the reactivation of tumor suppressor genes.

Case Study:
A study demonstrated that derivatives of isoxazole compounds showed significant inhibition of HDAC activity in vitro, correlating with reduced cancer cell viability .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In vitro studies have indicated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity Against Selected Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12.5 µg/mL
Escherichia coli15.0 µg/mL
Bacillus subtilis10.0 µg/mL

These findings suggest that the presence of specific functional groups enhances the compound's interaction with bacterial cell walls or metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound's structural features allow it to interact with enzymes involved in critical biochemical pathways.
  • Covalent Bond Formation: The formyl group can react with nucleophiles in proteins, altering their function.
  • Hydrogen Bonding: The isoxazole ring can participate in hydrogen bonding networks, enhancing binding affinity to target proteins .

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